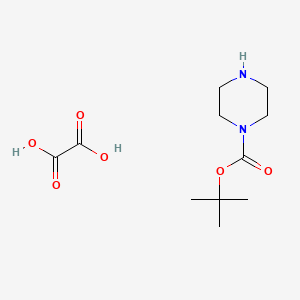

tert-Butyl piperazine-1-carboxylate oxalate

Description

Properties

IUPAC Name |

tert-butyl piperazine-1-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;3-1(4)2(5)6/h10H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWRZAGRJJOLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-Butyl piperazine-1-carboxylate

The key intermediate, tert-butyl piperazine-1-carboxylate (also known as N-Boc piperazine), is commonly prepared via Boc-protection of piperazine or its derivatives. One robust and industrially relevant method involves a three-step process starting from diethanolamine, as described in patent CN108033931B:

Step 1: Chlorination of diethanolamine

Diethanolamine (105 g, 1 mol) is added dropwise to thionyl chloride (387 g, 3.25 mol) under reflux for 3.5 hours, producing bis(2-chloroethyl)amine. The reaction mixture is cooled below 10 °C and quenched with purified water.Step 2: Boc Protection

Sodium carbonate (689 g, 6.5 mol) is added to adjust pH > 10, and Boc anhydride (222 g, 1.02 mol) is added dropwise at 10–30 °C. The mixture is stirred for 12 hours while maintaining alkalinity, yielding bis(2-chloroethyl) carbamic acid tert-butyl ester.Step 3: Cyclization to N-Boc piperazine

The reaction mixture is heated to 55–65 °C, and ammonia water (194 g, 3.2 mol) is slowly added over 3 hours. After 2.5 hours at 60 °C, the product is extracted with ethyl acetate, dried, concentrated, and purified to yield N-Boc piperazine with 94.3% yield and 99.42% purity.

| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Diethanolamine + Thionyl chloride, reflux 3.5h, <10 °C quench | bis(2-chloroethyl)amine | - | - |

| 2 | Boc anhydride, Na2CO3, 10-30 °C, 12h | bis(2-chloroethyl) carbamic acid tert-butyl ester | - | - |

| 3 | Ammonia water, 55-65 °C, 5.5h total | N-Boc piperazine | 94.3 | 99.42 |

This method is advantageous due to high yield, purity, and scalability for industrial production.

Preparation of tert-Butyl piperazine-1-carboxylate oxalate Salt

The oxalate salt formation of tert-butyl piperazine-1-carboxylate is typically achieved by salt metathesis or direct acid-base reaction with oxalic acid. Although detailed protocols specific to the oxalate salt are less frequently reported, general procedures include:

- Dissolving tert-butyl piperazine-1-carboxylate in a suitable solvent (e.g., ethanol or methanol).

- Adding stoichiometric amounts of oxalic acid under stirring at ambient temperature.

- Allowing the salt to precipitate or crystallize.

- Isolating the solid by filtration and drying under vacuum.

This salt form improves the compound’s stability and handling properties, as well as solubility profiles for pharmaceutical applications.

Alternative Synthetic Approaches and Optimization

Other synthetic routes for tert-butyl piperazine derivatives involve direct Boc-protection of piperazine or substituted piperazines:

Boc Protection of Piperazine:

Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to minimize side reactions. Base additives like triethylamine or sodium carbonate are employed to scavenge generated acids.Microwave-Assisted Synthesis:

Microwave irradiation has been applied to accelerate Boc-protection reactions. For example, in the synthesis of tert-butyl piperazine-1-carboxylate derivatives, microwave heating at 100–110 °C in dimethyl sulfoxide with potassium carbonate base can achieve high conversions within 1–2 hours, improving throughput and yield (~64% reported).

| Method | Solvent | Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc protection (classical) | DCM or THF | Triethylamine or Na2CO3 | 0–5 °C | 12+ hours | >90 | Requires careful temp control |

| Microwave-assisted | DMSO | K2CO3 | 100–110 °C | 1–2 hours | ~64 | Faster, suitable for derivatives |

Analytical and Purification Techniques

Purification:

Flash column chromatography on silica gel using gradients of ethyl acetate and petroleum ether is standard to achieve >95% purity.Monitoring:

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.Structural Confirmation:

Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy confirms Boc group incorporation and piperazine ring integrity. Mass spectrometry (MS) verifies molecular weight.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Chlorination of diethanolamine | Thionyl chloride, reflux 3.5h, <10 °C quench | - | - | Intermediate step |

| Boc Protection of chlorinated amine | Boc anhydride, Na2CO3, 10-30 °C, 12h | - | - | Intermediate step |

| Cyclization to N-Boc piperazine | Ammonia water, 55-65 °C, 5.5h total | 94.3 | 99.42 | Industrially scalable |

| Salt formation with oxalic acid | Oxalic acid, ethanol/methanol, ambient temp | - | - | Improves stability and solubility |

| Microwave-assisted Boc protection | DMSO, K2CO3, 100–110 °C, 1–2 h | ~64 | - | Faster alternative method |

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl piperazine-1-carboxylate oxalate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives.

Cross-Coupling Reactions: It reacts with aryl iodides using catalysts like CuBr and bases such as potassium phosphate (K3PO4).

Common Reagents and Conditions

Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine, aryl halides, CuBr, potassium phosphate (K3PO4).

Conditions: Room temperature, organic solvents (e.g., dichloromethane), solvent-free conditions with iodine as a catalyst.

Major Products

The major products formed from these reactions include monosubstituted piperazine intermediates and various amine derivatives .

Scientific Research Applications

Applications Overview

The compound has been identified for several applications, including:

-

Drug Synthesis

- Used as an intermediate in the synthesis of pharmaceuticals, particularly in developing novel drug candidates.

- Antimicrobial Research

-

Drug Delivery Systems

- Investigated for its role in designing drug delivery systems that enhance the bioavailability of therapeutic agents.

- Catalysis

-

Biochemical Studies

- Employed in studies related to chemical and biochemical processes, aiding in understanding cellular mechanisms and drug interactions.

Case Study 1: Antibacterial Activity

A study screened a library of compounds for antibacterial properties against clinically relevant bacteria. This compound demonstrated effective antibacterial activity at low concentrations, comparable to existing antibiotics. The compound's ability to combat resistant strains positions it as a candidate for further development in antimicrobial therapies .

Case Study 2: Drug Development

In the synthesis of new pharmaceutical agents, this compound has been used as a key building block. Its structural properties allow for modifications that can lead to enhanced efficacy and reduced toxicity profiles in drug candidates .

Safety Information

While the compound has shown low toxicity levels in preliminary studies, standard safety protocols should be followed during handling. It is classified with precautionary statements regarding potential harmful effects upon exposure .

Summary Table of Applications

Mechanism of Action

The antibacterial action of tert-Butyl piperazine-1-carboxylate oxalate is primarily due to the depolarization of the bacterial cytoplasmic membrane. This depolarization leads to the dissipation of the bacterial membrane potential, resulting in bactericidal effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl piperazine-1-carboxylate oxalate with analogous derivatives:

Stability and Reactivity

- Oxalate vs. Hydrochloride Salts : The oxalate salt (e.g., 2102410-31-9) exhibits superior stability in biological media compared to hydrochloride derivatives, which may degrade under acidic conditions .

- Boc Deprotection : All Boc-protected derivatives undergo deprotection with strong acids (e.g., HCl/dioxane) or bases, but oxalate salts require additional steps to remove the counterion .

- Substituent Effects : Methyl or bromopropyl groups (e.g., 139592-45-1, 2102410-31-9) enhance steric hindrance, slowing hydrolysis, while phenyl or ketone groups (e.g., 911705-40-3) reduce stability .

Key Research Findings

- Stability in Biological Media : this compound remains intact in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), unlike fluorophenyl derivatives (e.g., compounds 1a/1b in ), which degrade rapidly .

- Synthetic Flexibility : The Boc group enables regioselective functionalization, as demonstrated in the synthesis of carbazole-based DNMT1 inhibitors (e.g., WK-26 in ) .

- Thermodynamic Properties: Methyl-substituted derivatives (139592-45-1) have a log S of -2.5, indicating moderate solubility in polar solvents, whereas oxalate salts require nonpolar solvents for recrystallization .

Biological Activity

Tert-butyl piperazine-1-carboxylate oxalate (TBPCO) is a compound with notable biological activities, particularly in the field of antibacterial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and applications in scientific research.

Overview

TBPCO is primarily recognized for its antimicrobial properties , specifically against Gram-positive bacteria. Its unique structure allows it to interact with various cellular components, leading to significant biological effects.

Target and Mode of Action

- TBPCO targets the cytoplasmic membrane of bacteria, leading to depolarization and subsequent inhibition of growth. This action disrupts the membrane potential necessary for bacterial survival and replication.

- It has been shown to affect biochemical pathways associated with bacterial metabolism, thereby inhibiting essential cellular functions.

Biochemical Pathways

- The compound influences cellular processes by interacting with enzymes and proteins involved in membrane integrity and function. For instance, it is known to participate in Buchwald-Hartwig amination reactions, forming various amine derivatives that can further modulate biological activity.

Cellular Effects

TBPCO exhibits a range of effects on different cell types:

- Bacterial Cells : Strong bactericidal activity against both susceptible and drug-resistant strains of Gram-positive bacteria has been documented .

- Mammalian Cells : Preliminary studies suggest that TBPCO has selective toxicity, showing minimal hemolytic activity against human cell lines such as lung MCR-5 and skin BJ fibroblast cells .

Case Studies

- Antibacterial Efficacy : In vitro studies demonstrated that TBPCO significantly reduces the viability of various Gram-positive bacterial strains. For example, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .

- Structure-Activity Relationship (SAR) : Research has explored the SAR of related piperazine compounds, revealing that modifications to the piperazine ring can enhance binding affinity to bacterial targets. Compounds derived from TBPCO have shown improved potency against bacterial strains when specific hydrophobic moieties are introduced .

Table: Biological Activity Summary

Applications in Scientific Research

TBPCO serves multiple roles in scientific research:

- Synthesis of Bioactive Molecules : It is utilized in the synthesis of indazole DNA gyrase inhibitors, which are critical for bacterial replication studies.

- Drug Development : TBPCO is an intermediate in the production of various pharmaceuticals, including trazodone and other psychoactive compounds .

- Industrial Uses : The compound is also employed in developing lipopolymers through cationic ring-opening polymerization techniques.

Q & A

Q. How can synthesis conditions for tert-butyl piperazine-1-carboxylate derivatives be optimized?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Solvent : Polar aprotic solvents like 1,4-dioxane (used in 88.7% yield for bromopyrimidine coupling ) enhance nucleophilic substitution.

- Temperature : Elevated temperatures (e.g., 110°C for 12 hours ) improve reaction kinetics but may require reflux setups.

- Catalysts/Base : Potassium carbonate (K₂CO₃) facilitates deprotonation in SN2 reactions , while pyridine aids sulfonylation by scavenging HCl .

- Stoichiometry : Excess amine derivatives (e.g., tert-butyl piperazine-1-carboxylate in 1.5:1 molar ratio ) drive reactions to completion.

Q. What purification methods are effective for tert-butyl piperazine-1-carboxylate derivatives?

Methodological Answer:

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates (e.g., in sulfonylation reactions ).

- Recrystallization : Slow evaporation from ethanol or DCM yields high-purity crystals, as demonstrated in X-ray diffraction studies .

- Filtration and Vacuum Concentration : Used post-reaction to isolate crude products before further purification .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in tert-butyl piperazine-1-carboxylate derivatives?

Methodological Answer:

- X-Ray Diffraction (XRD) : Resolve molecular conformation using programs like SHELX and WinGX/ORTEP . For example, anisotropic displacement parameters in confirm bond angles and torsional strain in the piperazine ring .

- Validation Tools : Cross-check with NMR (e.g., ¹H/¹³C) and mass spectrometry (exact mass 332.101699 ) to confirm molecular identity.

Q. Key Crystallographic Parameters :

| Atom | Coordinates (x, y, z) | Uiso (Ų) |

|---|---|---|

| O1 | 0.02567, 0.20344, 0.19361 | 0.0353 |

| N3 | 0.10933, 0.34931, 0.32642 | 0.0293 |

| C7 | 0.33775, 0.43825, 0.58409 | 0.0259 |

Q. How can contradictory reaction yields or spectroscopic data be addressed?

Methodological Answer:

- Variable Screening : Re-evaluate stoichiometry, solvent purity (e.g., anhydrous 1,4-dioxane ), and reaction time.

- Byproduct Analysis : Use LC-MS to detect side products (e.g., unreacted 5-bromo-2-chloropyrimidine ).

- Reproducibility : Ensure consistent heating methods (oil bath vs. microwave) and catalyst activity (e.g., NaHB(OAc)₃ in reductive amination ).

Q. What role do hydrogen-bonding networks play in the crystal packing of these derivatives?

Methodological Answer:

Q. How can reaction mechanisms (e.g., nucleophilic substitution) be validated experimentally?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR (if fluorine tags are present) or in situ IR spectroscopy.

- Intermediate Trapping : Use low-temperature quenching to isolate intermediates (e.g., sulfonyl chloride adducts ).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for SN2 pathways.

Q. What safety protocols are critical for handling tert-butyl piperazine-1-carboxylate derivatives?

Methodological Answer:

- PPE : Use gloves, lab coats, and fume hoods to avoid inhalation/contact (GHS H302: oral toxicity ).

- Spill Management : Absorb with diatomaceous earth and decontaminate with ethanol .

- Storage : Keep at 2–8°C under inert atmosphere to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.